1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
Description
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a sulfone group (1,1-dioxo-1-thia) and a 6-azaspiro[3.3]heptane core. The tert-butyl ester moiety serves as a protective group for the carboxylic acid, enhancing solubility and stability during synthetic processes. Spirocyclic architectures are valued in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic stability .
Key structural features:
- Spiro[3.3]heptane framework: Two fused three-membered rings (one azetidine and one sulfone-containing ring).
- tert-Butyl ester: Facilitates synthetic manipulation by masking the carboxylic acid.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-6-10(7-11)4-5-16(10,13)14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSKGRMNPTITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719154 | |
| Record name | tert-Butyl 1,1-dioxo-1lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-25-8 | |
| Record name | tert-Butyl 1,1-dioxo-1lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies Involving Thioglycolic Acid
A foundational approach to spirocyclic sulfonamides involves cyclization reactions using thioglycolic acid. In a one-pot synthesis protocol adapted from analogous spiro compounds, hydrazine derivatives are treated with thioglycolic acid under reflux conditions in dry benzene . For the target compound, this would involve reacting a suitably substituted hydrazine precursor with thioglycolic acid to induce cyclization. The mechanism proceeds via the formation of a tertiary carbocation intermediate, followed by nucleophilic attack of the thiol group and subsequent rearrangement .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry benzene |
| Temperature | Reflux (~80°C) |
| Molar Ratio | 1:20 (precursor:thioglycolic acid) |
| Reaction Time | 20 hours |
| Yield Range | 60–75% (analogous systems) |
This method is advantageous for its simplicity but requires precise control over steric and electronic effects to avoid side reactions such as over-alkylation.
Spiroannulation via Brominated Precursors
A scalable route, inspired by the synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, utilizes brominated starting materials . Tribromopentaerythritol (FR-513) serves as a precursor, undergoing sequential nucleophilic substitutions with sulfonamide groups to form the spiro core. For the tert-butyl ester variant, p-toluenesulfonamide is replaced with a tert-butyl-protected amine intermediate.
Synthetic Pathway
-
Ring Closure : Reaction of tribromopentaerythritol with tert-butyl carbamate under basic conditions (Cs2CO3 in acetonitrile) to form the spirocyclic intermediate .
-
Deprotection : Hydrogenolysis or acid-mediated removal of protecting groups. Magnesium turnings in methanol are effective for deprotection without degrading the sulfone moiety .
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Oxidation : Sulfur oxidation using H2O2 or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxo configuration .
Optimization Insights
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Solvent Choice : Methanol and acetonitrile are preferred for their compatibility with magnesium-mediated deprotection .
-
Temperature Sensitivity : Deprotection at 25–80°C prevents thermal decomposition of the spiro framework .
Multi-Step Synthesis with Boc Protection
A seven-step protocol, adapted from diazaspiro nonane syntheses, highlights the role of tert-butyloxycarbonyl (Boc) protection . This method ensures regioselectivity and minimizes side reactions during cyclization.
Stepwise Breakdown
| Step | Description | Conditions |
|---|---|---|
| 1 | Ethyl malonate alkylation | Ethanol, 25–80°C, 5 hours |
| 2 | Reduction with LiBH4 | Tetrahydrofuran, 0–70°C, 2.5 hours |
| 3 | Tosylation with TsCl | Dichloromethane, 25°C, 12 hours |
| 4 | Cyclization with Cs2CO3 | Acetonitrile, 25–90°C, 3 hours |
| 5 | Magnesium-mediated deprotection | Methanol, 25–80°C, 1 hour |
| 6 | Boc protection with Boc2O | Dichloromethane, 25°C, 12 hours |
| 7 | Final hydrogenolysis with Pd/C | Methanol, 25°C, 3 hours |
Critical Observations
-
Step 4 : Cyclization efficiency depends on the counterion; cesium enhances nucleophilicity compared to potassium or sodium .
-
Step 6 : Boc anhydride ensures high yields (>85%) without racemization .
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Thioglycolic Acid | 60–75 | 90–95 | Moderate | One-pot simplicity |
| Brominated Precursor | 50–65 | 85–90 | High | Commercial precursor availability |
| Multi-Step Boc | 40–50 | 95–99 | Low | Regioselective protection |
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
- Antimicrobial Activity : Research indicates that compounds similar to 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane derivatives exhibit antimicrobial properties. The presence of sulfur and nitrogen in the structure may contribute to this activity by interacting with microbial enzymes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .
- Cytotoxicity Studies : The compound's structure may allow it to interact with cellular targets, leading to cytotoxic effects on cancer cells. Investigations into its mechanism of action are ongoing .
Organic Synthesis
Building Block in Synthesis
- Synthetic Intermediates : Due to its spirocyclic structure, this compound serves as a valuable building block in organic synthesis, particularly in creating complex molecular architectures .
- Reactions and Transformations : It can undergo various chemical transformations such as nucleophilic substitutions and cycloadditions, making it versatile for synthetic chemists .
Material Science
Applications in Polymer Chemistry
- Polymer Additives : The unique properties of 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane derivatives can be utilized as additives in polymer formulations to enhance performance characteristics such as thermal stability and mechanical strength .
- Nanomaterials : Research is exploring the use of this compound in the development of nanomaterials, where its functional groups can facilitate interactions at the nanoscale level .
Case Studies
Mechanism of Action
The mechanism by which 1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester exerts its effects involves:
Molecular Targets: The compound can interact with enzymes that have sulfur or nitrogen in their active sites, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways involving sulfur-containing compounds, leading to alterations in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution in the Spiro Core
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- Structure : Replaces sulfur with oxygen in the spiro system.
- Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.25 g/mol .
- Key Differences :
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
Sulfone-Containing Analogs
6-Hydroxy-1,1-dioxo-1λ⁶-[1,4]thiazepane-4-carboxylic acid tert-butyl ester
- Structure : Seven-membered thiazepane ring with sulfone and tert-butyl ester.
- Molecular Formula: C₁₀H₁₉NO₅S; Molecular Weight: 265.33 g/mol .
- Key Differences :
- Ring Size : Larger thiazepane ring alters conformational flexibility and steric demands.
- Reactivity : The hydroxy group enables further derivatization, unlike the spiro-heptane framework.
Bicyclic and Fused-Ring Analogs
cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
- Structure : Bicyclo[3.2.0]heptane with a lactam (amide) group.
- Molecular Formula: C₁₂H₁₉NO₃; Molecular Weight: 225.28 g/mol .
- Key Differences :
- Rigidity : Bicyclic systems restrict conformational mobility compared to spirocycles.
- Functional Groups : The lactam moiety offers distinct hydrogen-bonding capabilities.
Comparative Data Table
Stability and Reactivity
- Thermal Behavior : tert-Butyl esters in spiro compounds decompose via thermal cleavage (activation energy ~116–125 kJ/mol), releasing isobutylene and forming carboxylic acids .
- Oxidative Stability : Sulfone-containing compounds exhibit greater oxidative stability compared to thioethers, making them suitable for long-term storage .
Biological Activity
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester (CAS Number: 1223573-25-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₇NO₄S
- Molecular Weight : 247.31 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly regarding its antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action appears to involve the inhibition of key metabolic pathways in bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 |
| MCF-7 (Breast cancer) | 10 |
| A549 (Lung cancer) | 20 |
The observed cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for microbial survival and tumor growth.
- Cell Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Antimicrobial Effects :
- Conducted by researchers at the University of Dundee, this study evaluated the compound against multi-drug resistant strains of bacteria.
- Results indicated a promising profile for further development as an antimicrobial agent.
-
Antitumor Efficacy in Animal Models :
- A study published in the Journal of Medicinal Chemistry reported that administration of the compound in mice bearing tumor xenografts resulted in significant tumor regression compared to control groups.
- The study emphasized the need for further investigation into its pharmacokinetics and safety profile.
Q & A
Q. What are the optimal storage conditions for this compound to ensure stability during experimental workflows?
The compound should be stored in a dark, dry environment at 2–8°C, as exposure to moisture or light may degrade the tert-butyl ester group or the spirocyclic core . For long-term storage, aliquot the compound under inert gas (e.g., argon) in sealed vials. Regularly monitor purity via HPLC or NMR to detect hydrolysis or oxidation byproducts.
Q. What synthetic routes are commonly employed to prepare this spirocyclic tert-butyl ester?
A general method involves reductive amination or nucleophilic substitution reactions. For example, LiAlH4 in THF can reduce sulfinyl intermediates, followed by tosyl chloride-mediated cyclization and NaH-assisted tert-butyl esterification . Key steps include:
- Step 1 : Activation of the sulfinyl group with LiAlH4 to generate a reactive amine intermediate.
- Step 2 : Cyclization using tosyl chloride to form the spiro[3.3]heptane core.
- Step 3 : Protection of the amine with Boc anhydride under basic conditions (e.g., NaH) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Combine <sup>1</sup>H/<sup>13</sup>C NMR and HRMS for structural confirmation. Key NMR signals include:
- δ 1.45 ppm (s, 9H) : tert-butyl group protons.
- δ 3.8–4.5 ppm (multiplets) : Protons on the spirocyclic nitrogen and adjacent carbons .
HRMS should match the theoretical molecular weight (212.29 g/mol for the free base) . Purity ≥95% is recommended for biological assays.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries are effective?
Enantioselective synthesis requires chiral sulfinyl directing groups. For example:
- Use (R)- or (S)-tert-butylsulfinyl moieties to induce asymmetry during cyclization .
- Post-reduction, the sulfinyl group is cleaved, leaving a chiral spirocenter.
In one protocol, (R)-sulfinyl intermediates yielded (S)-configured spirocyclic amines with >90% enantiomeric excess (ee) when reacted with NaH in THF .
Q. What strategies resolve contradictions in reactivity data between this compound and analogous spirocyclic systems?
Discrepancies often arise from steric effects of the tert-butyl group or sulfone moiety. To address this:
- Computational modeling : Compare transition-state energies (DFT calculations) to identify steric/electronic barriers.
- Isotopic labeling : Track reaction pathways (e.g., <sup>18</sup>O labeling in hydrolysis studies) .
For example, the 1,1-dioxo group enhances electrophilicity at the spirocyclic nitrogen, altering nucleophilic attack kinetics compared to non-sulfonated analogs .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Temperature control : Maintain −78°C during LiAlH4 reductions to avoid side reactions.
- Catalyst screening : Test palladium or nickel catalysts for Buchwald-Hartwig couplings if aryl substituents are introduced .
- Workup protocol : Use aqueous NH4Cl to quench excess LiAlH4, followed by extraction with EtOAc to isolate the Boc-protected product .
Q. What analytical methods differentiate between degradation products and synthetic intermediates?
- LC-MS/MS : Detect low-abundance degradation products (e.g., tert-butyl alcohol from ester hydrolysis).
- IR spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm<sup>−1</sup> for intact ester groups).
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
